4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine

Synthetic methodology Thia-Prins cyclization Heterocyclic chemistry

This 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine (CAS 933696-87-8) offers a regioisomeric [3,2-c] scaffold distinct from the common [2,3-b] core found in dorzolamide-class drugs, enabling novel IP generation. The 2-ylmethanamine handle supports rapid diversification into sulfonamide pharmacophores—critical for picomolar carbonic anhydrase inhibition—or focused anticancer libraries. Supplied at ≥95% purity, it is the definitive building block for systematic SAR exploration and scaffold-hopping in glaucoma, oncology, and chemical biology programs.

Molecular Formula C8H11NS2
Molecular Weight 185.3
CAS No. 933696-87-8
Cat. No. B3008231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine
CAS933696-87-8
Molecular FormulaC8H11NS2
Molecular Weight185.3
Structural Identifiers
SMILESC1CSCC2=C1SC(=C2)CN
InChIInChI=1S/C8H11NS2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2
InChIKeyQRLUPBTZWSNDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H,6H,7H-Thieno[3,2-c]thiopyran-2-ylmethanamine (CAS 933696-87-8): Procurement-Grade Overview of a Fused Thienothiopyran Methanamine Scaffold


4H,6H,7H-Thieno[3,2-c]thiopyran-2-ylmethanamine (CAS 933696-87-8) is a heterocyclic compound with the molecular formula C8H11NS2 and a molecular weight of approximately 185.3 g/mol . It features a fused thieno[3,2-c]thiopyran core bearing a methanamine substituent at the 2-position, representing a versatile scaffold within the broader class of sulfur-nitrogen heterocycles. The compound is commercially available at ≥95% purity and is supplied exclusively for research and further manufacturing use, not for direct human application .

Why 4H,6H,7H-Thieno[3,2-c]thiopyran-2-ylmethanamine Cannot Be Casually Replaced by a Generic Analog


The thienothiopyran scaffold is not a uniform chemical entity; small structural variations—such as the position of the methanamine group, the oxidation state of sulfur atoms, or the fusion pattern of the heterocyclic rings—dramatically alter physicochemical properties and biological target engagement. For instance, thieno[3,2-c]thiopyran derivatives bearing sulfonamide functionalities at alternative positions exhibit nanomolar inhibition of carbonic anhydrase isoforms [1], whereas structurally distinct spirocyclic thienopyrans display picomolar affinity for σ1 receptors [2]. The 2-ylmethanamine substitution pattern of the target compound defines a specific vector for further derivatization that cannot be replicated by regioisomers or core-modified analogs. Substituting an alternative scaffold without rigorous comparative data risks invalidating structure-activity relationships and downstream biological interpretation.

Quantitative Differentiation Evidence for 4H,6H,7H-Thieno[3,2-c]thiopyran-2-ylmethanamine Relative to Structural Analogs


Thia-Prins Bicyclization: A Modern Synthetic Route for Hexahydro-2H-thieno[3,2-c]thiopyran Derivatives

A novel thia-Prins bicyclization approach enables the synthesis of hexahydro-2H-thieno[3,2-c]thiopyran derivatives from homoallylic mercaptans and aldehydes using 10 mol% InBr3 in dichloromethane [1]. While this methodology applies to the hexahydro (fully saturated) subclass rather than the partially unsaturated 4H,6H,7H-thieno[3,2-c]thiopyran core of the target compound, it establishes a precedent for efficient construction of the fused thienothiopyran ring system with high diastereoselectivity. The target compound's 2-ylmethanamine substituent provides a functional handle for further elaboration, including amide bond formation, reductive amination, or urea synthesis, enabling access to diverse chemical space not readily available from other thienothiopyran regioisomers.

Synthetic methodology Thia-Prins cyclization Heterocyclic chemistry

Carbonic Anhydrase Inhibition Potential Inferred from Thienothiopyran-2-sulfonamide Pharmacophore

Thienothiopyran-2-sulfonamides have been established as a novel class of topically active carbonic anhydrase inhibitors with demonstrated efficacy in glaucoma models [1]. Additionally, thienothiopyran sulfonamide derivatives have been reported to achieve IC50 values as low as 0.1 nM against carbonic anhydrase isozyme II [2]. The target compound (4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine) lacks the critical sulfonamide pharmacophore present in these highly potent inhibitors. However, the 2-ylmethanamine group could theoretically serve as a precursor for introducing sulfonamide or related zinc-binding functionalities via standard synthetic transformations. This distinguishes the target compound from other thienothiopyran derivatives that are already fully elaborated and cannot be readily functionalized further.

Carbonic anhydrase inhibition Glaucoma Ocular hypertension

Anticancer Activity of Thieno[3,2-c]pyran Core Derivatives Provides Scaffold Validation

A series of substituted thieno[3,2-c]pyran derivatives—structurally related to the target thienothiopyran scaffold via oxygen-to-sulfur replacement at the 7-position—exhibited in vitro cytotoxicity against human cancer cell lines. Compound 5a showed IC50 values of 13.65 ± 0.32 µM (HepG2 hepatocellular carcinoma) and 12.35 ± 0.30 µM (A549 lung adenocarcinoma), while compound 5n displayed IC50 values of 13.26 ± 0.32 µM (HepG2) and 12.36 ± 0.30 µM (A549) [1]. Importantly, these compounds demonstrated no cytotoxicity against non-cancerous HEK293 cells under identical conditions, indicating a favorable selectivity window [1]. The sulfur atom in the target thienothiopyran scaffold may confer distinct physicochemical properties—such as altered lipophilicity, metabolic stability, and hydrogen-bonding capacity—relative to the oxygen-containing thienopyran core, potentially influencing both potency and selectivity profiles.

Anticancer Cytotoxicity Thienopyran scaffold

Sigma-1 Receptor Affinity of Spirocyclic Thienopyran Bioisosteres

N-substituted spiro[piperidine-4,4′-thieno[3,2-c]pyrans] have been characterized as high-affinity σ1 receptor ligands, with Ki values of 0.32 nM for the N-benzyl derivative (2a), 0.29 nM for the N-cyclohexylmethyl derivative (2d), and 0.62 nM for the N-p-fluorobenzyl derivative (2i) [1]. These compounds displayed high selectivity against σ2, 5-HT1A, 5-HT6, 5-HT7, α1A, α2, and NMDA receptors [1]. The target 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine contains a structurally distinct core (thiopyran sulfur vs. pyran oxygen) and lacks the spirocyclic piperidine moiety essential for σ1 receptor engagement in the reported series. This underscores a critical procurement consideration: the thienothiopyran scaffold targets different biological space and cannot substitute for thienopyran-based σ1 ligands without complete re-optimization of the pharmacophore.

Sigma-1 receptor Neuropharmacology Pain

Antifungal Activity Profile of Thienothiopyran Derivatives Against Pathogenic Yeasts

The thienothiopyran derivative (6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide has demonstrated antifungal activity against Cryptococcus and Candida species, and also inhibits the growth of Rhodotorula, Saccharomyces, and Kluyveromyces strains . This compound contains a [2,3-b] ring fusion pattern (vs. the target's [3,2-c] fusion) and features a sulfone (7,7-dioxide) moiety absent in 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine. The activity of this related scaffold establishes antifungal potential within the broader thienothiopyran chemical class, while the structural differences between the fusion patterns ([3,2-c] vs. [2,3-b]) may confer differential target engagement or pharmacokinetic properties that remain to be explored.

Antifungal Cryptococcus Candida

Dual Thienothiopyran Core Presence in Dorzolamide-Related Carbonic Anhydrase Inhibitor Chemistry

The thienothiopyran scaffold is a key structural element in dorzolamide-class carbonic anhydrase inhibitors, with the intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide serving as a critical building block for the synthesis of clinically relevant glaucoma therapeutics [1]. U.S. Patent 5,175,284 describes tricyclic thienothiopyran compounds as conformationally constrained intermediates for topically effective carbonic anhydrase inhibitors useful in treating ocular hypertension and glaucoma [2]. The target compound 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine represents an alternative thienothiopyran regioisomer ([3,2-c] vs. [2,3-b] fusion) bearing a primary amine handle, which may enable access to distinct intellectual property space and novel carbonic anhydrase inhibitor chemotypes not covered by existing patents.

Dorzolamide Carbonic anhydrase Glaucoma therapeutics

Validated Application Scenarios for 4H,6H,7H-Thieno[3,2-c]thiopyran-2-ylmethanamine Based on Scaffold Evidence


Medicinal Chemistry: Development of Novel Carbonic Anhydrase Inhibitors via 2-Position Amine Functionalization

The 2-ylmethanamine group provides a versatile handle for installing sulfonamide or other zinc-binding pharmacophores through amide bond formation, reductive amination, or sulfonylation. Given the established potency of thienothiopyran-2-sulfonamides as carbonic anhydrase inhibitors (IC50 values as low as 0.1 nM against CA II) [1], this compound enables the systematic exploration of structure-activity relationships around a [3,2-c] fusion scaffold that is structurally differentiated from the dorzolamide-class [2,3-b] core [2]. Researchers pursuing glaucoma or ocular hypertension programs can leverage this scaffold to generate novel intellectual property outside existing patent estates.

Oncology Drug Discovery: Building Thienothiopyran-Based Anticancer Libraries

The validated anticancer activity of structurally related thieno[3,2-c]pyran derivatives (IC50 values of 12–14 µM against HepG2 and A549 cell lines with selectivity over non-cancerous HEK293 cells) [3] provides a compelling rationale for exploring the sulfur-containing thienothiopyran analog. The target compound's primary amine enables rapid diversification into focused libraries for cytotoxicity screening, with the potential for improved potency through sulfur-mediated effects on lipophilicity and metabolic stability.

Chemical Biology: Probing Regioisomeric Effects on Target Engagement

The [3,2-c] ring fusion pattern of the target compound is regioisomeric to the [2,3-b] scaffold found in many biologically active thienothiopyrans, including antifungal agents active against Cryptococcus and Candida species . This compound serves as an ideal comparator in chemical biology studies aimed at elucidating how ring fusion geometry influences molecular recognition, target selectivity, and downstream phenotypic effects. Such studies are essential for rational scaffold selection in drug discovery.

Synthetic Methodology Development: Exploring Thia-Prins and Related Cyclizations

The thienothiopyran core can be constructed via modern synthetic methods including the thia-Prins bicyclization approach using InBr3 catalysis [4]. The target compound's 2-ylmethanamine substituent presents a functional group that can be protected, manipulated, or used to install directing groups for regioselective functionalization of the heterocyclic core. This makes it a valuable substrate for developing and optimizing new synthetic methodologies applicable to sulfur-containing fused heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.